molecular formula C20H29N5O3 B4540295 Ethyl 4-{[5-acetamido-1-(propan-2-YL)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate

Ethyl 4-{[5-acetamido-1-(propan-2-YL)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate

Cat. No.: B4540295
M. Wt: 387.5 g/mol
InChI Key: FYQGAWICZXSKQL-UHFFFAOYSA-N
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Description

Ethyl 4-{[5-acetamido-1-(propan-2-YL)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazole core, which is known for its diverse biological activities, and a piperazine ring, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[5-acetamido-1-(propan-2-YL)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamido Group: This step involves the acetylation of the amine group on the benzodiazole ring.

    Attachment of the Piperazine Ring: This can be done through nucleophilic substitution reactions, where the benzodiazole derivative reacts with a piperazine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[5-acetamido-1-(propan-2-YL)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the benzodiazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its pharmacological properties may be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-{[5-acetamido-1-(propan-2-YL)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores, such as benzimidazole and benzothiazole derivatives.

    Piperazine Derivatives: Compounds like piperazine dihydrochloride and piperazine citrate.

Uniqueness

Ethyl 4-{[5-acetamido-1-(propan-2-YL)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate is unique due to the combination of its benzodiazole and piperazine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-[(5-acetamido-1-propan-2-ylbenzimidazol-2-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-5-28-20(27)24-10-8-23(9-11-24)13-19-22-17-12-16(21-15(4)26)6-7-18(17)25(19)14(2)3/h6-7,12,14H,5,8-11,13H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQGAWICZXSKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2C(C)C)C=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{[5-acetamido-1-(propan-2-YL)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate
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Ethyl 4-{[5-acetamido-1-(propan-2-YL)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate
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Ethyl 4-{[5-acetamido-1-(propan-2-YL)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate
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Ethyl 4-{[5-acetamido-1-(propan-2-YL)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate
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Ethyl 4-{[5-acetamido-1-(propan-2-YL)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate
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Ethyl 4-{[5-acetamido-1-(propan-2-YL)-1H-1,3-benzodiazol-2-YL]methyl}piperazine-1-carboxylate

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